molecular formula C10H11BrFNS B13330492 N-(2-Bromo-4-fluorobenzyl)thietan-3-amine

N-(2-Bromo-4-fluorobenzyl)thietan-3-amine

Cat. No.: B13330492
M. Wt: 276.17 g/mol
InChI Key: CCBATJBVLWUKHX-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorobenzyl)thietan-3-amine is a chemical compound that features a thietane ring substituted with a 2-bromo-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluorobenzyl)thietan-3-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with thietan-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluorobenzyl)thietan-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thietane ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of debrominated or modified thietane derivatives.

Scientific Research Applications

N-(2-Bromo-4-fluorobenzyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorobenzyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-fluorobenzyl)thiirane
  • N-(2-Bromo-4-fluorobenzyl)azetidine
  • N-(2-Bromo-4-fluorobenzyl)pyrrolidine

Uniqueness

N-(2-Bromo-4-fluorobenzyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures

Properties

Molecular Formula

C10H11BrFNS

Molecular Weight

276.17 g/mol

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]thietan-3-amine

InChI

InChI=1S/C10H11BrFNS/c11-10-3-8(12)2-1-7(10)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2

InChI Key

CCBATJBVLWUKHX-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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